molecular formula C14H21NO2 B3025637 1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone CAS No. 93344-82-2

1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone

Cat. No. B3025637
CAS RN: 93344-82-2
M. Wt: 235.32 g/mol
InChI Key: HWQXADPWWSVKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular formula of “1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone” is C14H21NO2 . The average mass is 235.322 Da and the monoisotopic mass is 235.157227 Da .

Scientific Research Applications

Photolysis in Photoaffinity Probes

Research demonstrates that the photolysis of related compounds, like 3-(4-tolyl)-3-(trifluoromethyl)diazirine, can lead to photoproducts involving intermediates similar to diethylamine. For example, the photoinsertion into the N-H bond of diethylamine produced specific adducts. However, this process can be reversed through a base-catalyzed elimination sequence, suggesting limitations in their utility in biological systems for obtaining primary sequence data (Platz et al., 1991).

Preparation of Heterocyclic Compounds

The use of related chemicals like 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal has been shown to lead to the heterocyclization and formation of various N,O- and N,N-heterocycles (Moskvina et al., 2015).

Crystal Structure Analysis

Research on related compounds such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime has provided insights into their crystal structures, which are crucial for understanding their physical and chemical properties. This includes analyzing conformations and bonding patterns (Rao et al., 2014).

Synthesis and Structural Characterization

The synthesis and structural characterization of related hydrazones, like 1-(4-methoxyphenyl) ethanone 4-chlorob-enzoyl hydrazone, are essential in understanding the reactivity and potential applications of these compounds (Tian Xiao-xue, 2011).

Oxidation Catalysis

Studies have investigated the oxidation of related compounds, such as 1-methoxy-4-(1-methylethyl)benzene, using catalysts like N-hydroxyphthalimide. Such research contributes to understanding the catalytic processes in organic chemistry (Orlińska & Romanowska, 2011).

Antimicrobial Activity Studies

Research into the synthesis of compounds like 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and their antimicrobial activity demonstrates the potential medical and biological applications of these chemical structures (Nagamani et al., 2018).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It is the buyer’s responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[3-(diethylaminomethyl)-4-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-15(6-2)10-13-9-12(11(3)16)7-8-14(13)17-4/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXADPWWSVKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355028
Record name 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone

CAS RN

93344-82-2
Record name 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.